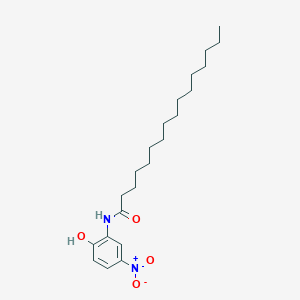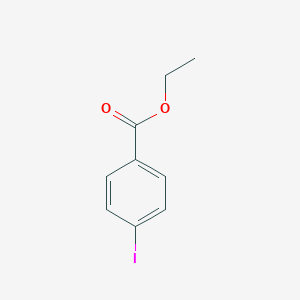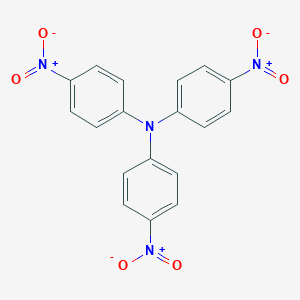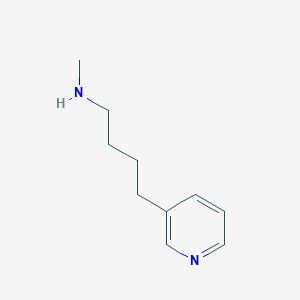
2-(n-Hexadecanoylamino)-4-nitrophenol
Overview
Description
- MMDPPA (α-methyl-1,3-benzodioxole-5-propanamide) is an analytical reference standard categorized as an amphetamine.
- It serves as a precursor in the synthesis of MDA (3,4-methylenedioxyamphetamine), a well-known psychoactive compound .
- MMDPPA is a crystalline solid with the chemical formula C₁₁H₁₃NO₃ and a molecular weight of 207.2 g/mol.
Scientific Research Applications
Forensic Chemistry: MMDPPA is relevant in forensic drug analysis due to its role as an MDA precursor.
Neuropharmacology: Researchers study MMDPPA to understand its effects on neurotransmitter systems.
Drug Development: Insights from MMDPPA research may inform the development of novel psychoactive compounds.
Preparation Methods
- Synthetic routes for MMDPPA involve chemical transformations to introduce the amido group onto the benzodioxole ring.
- Industrial production methods may vary, but laboratory synthesis typically starts from commercially available starting materials.
- Reaction conditions include appropriate solvents, reagents, and catalysts.
Chemical Reactions Analysis
- MMDPPA can undergo various reactions, including:
Amide Formation: The amido group is introduced via reaction with an amine.
Reduction: Reduction of the carbonyl group to form the amine.
Substitution: Substitution reactions on the benzodioxole ring.
- Common reagents include amines, reducing agents, and Lewis acids.
- Major products include MDA and its derivatives.
Mechanism of Action
- MMDPPA likely exerts its effects by interacting with monoamine transporters (e.g., serotonin, dopamine, and norepinephrine transporters).
- It may enhance neurotransmitter release or inhibit reuptake, leading to altered mood and behavior.
Comparison with Similar Compounds
- MMDPPA’s uniqueness lies in its amido substitution pattern on the benzodioxole ring.
- Similar compounds include MDA, MDMA (ecstasy), and other amphetamines.
Properties
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)23-20-18-19(24(27)28)16-17-21(20)25/h16-18,25H,2-15H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIUBIYNTOOVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392915 | |
| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60301-87-3 | |
| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(N-Hexadecanoylamino)-4-nitrophenol in lysosomal hydrolase assays?
A1: this compound functions as a colorimetric synthetic substrate for detecting the activity of lysosomal hydrolases. [] These enzymes cleave the bond between the this compound molecule and a specific target molecule. This cleavage releases free this compound, which can be measured spectrophotometrically due to its absorbance properties. The intensity of the color produced is directly proportional to the activity of the lysosomal hydrolase being studied.
Q2: The paper mentions an "improved method" involving this compound derivatives. What improvement does this method offer?
A2: The research focuses on addressing a common problem in lysosomal hydrolase assays: interference from hemoglobin. Hemoglobin can interfere with the accurate measurement of enzyme activity. The "improved method" described in the paper likely involves modifications to the assay procedure or the use of specific this compound derivatives that minimize or eliminate this interference from hemoglobin. [] This results in more accurate and reliable measurements of lysosomal hydrolase activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B15939.png)



